molecular formula C15H26N2O2 B7636063 Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate

Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate

Cat. No. B7636063
M. Wt: 266.38 g/mol
InChI Key: JYISIRSXXRRFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.

Mechanism of Action

Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by this compound leads to a variety of physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. CB1 receptors are also involved in the regulation of neurotransmitter release, including the release of dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood regulation. It has also been shown to affect the release of neurotransmitters, including dopamine, serotonin, and glutamate. This compound has been shown to have a high affinity for CB1 receptors, making it a valuable tool for scientific research.

Advantages and Limitations for Lab Experiments

The high affinity of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate for CB1 receptors makes it a valuable tool for scientific research. However, its potency and potential for abuse also make it a potential hazard in the laboratory. Careful handling and storage are necessary to ensure the safety of researchers working with this compound.

Future Directions

There are many potential future directions for research involving Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate. One area of research could focus on the development of new synthetic cannabinoids with potential therapeutic applications. Another area of research could focus on the role of CB1 receptors in the regulation of other physiological processes, such as inflammation and immune function. Additionally, more research is needed to fully understand the potential risks and benefits of synthetic cannabinoids like this compound.

Synthesis Methods

The synthesis of Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate involves several steps, including the condensation of piperidine-1-carboxylic acid with tert-butyl 3-bromocyclopent-2-en-1-ylcarbamate, followed by deprotection of the tert-butyl group with trifluoroacetic acid. The final product is obtained through purification by column chromatography.

Scientific Research Applications

Tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the central nervous system. It has been used to investigate the role of CB1 receptors in pain modulation, appetite regulation, and mood regulation. This compound has also been used to study the pharmacology of other synthetic cannabinoids and to develop new compounds with potential therapeutic applications.

properties

IUPAC Name

tert-butyl 3-(cyclopent-3-en-1-ylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(11-17)16-12-7-4-5-8-12/h4-5,12-13,16H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYISIRSXXRRFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.